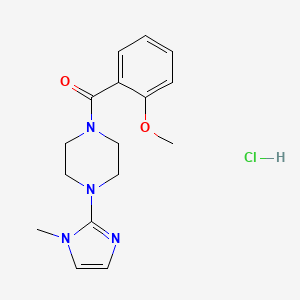

1-(2-methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride

Descripción

1-(2-Methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride is a piperazine derivative featuring a 2-methoxybenzoyl group at the 1-position and a 1-methylimidazole substituent at the 4-position of the piperazine ring. Piperazine derivatives are widely studied for their roles in drug discovery, particularly as antimicrobial, anticancer, and central nervous system (CNS) agents .

Propiedades

IUPAC Name |

(2-methoxyphenyl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2.ClH/c1-18-8-7-17-16(18)20-11-9-19(10-12-20)15(21)13-5-3-4-6-14(13)22-2;/h3-8H,9-12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDZXUMCDWJIYFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=CC=C3OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of Piperazine Intermediate

Piperazine Functionalization Strategies

Piperazine serves as the central scaffold, with its two nitrogen atoms enabling regioselective modifications. To achieve the target compound, the primary nitrogen is acylated with 2-methoxybenzoyl chloride, while the secondary nitrogen is alkylated with a 1-methylimidazol-2-yl group. Key considerations include:

- Protection-Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to prevent over-acylation.

- Solvent Selection : Polar aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) enhance nucleophilicity.

Table 1: Comparative Analysis of Piperazine Intermediate Synthesis

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Acylation | 2-Methoxybenzoyl chloride, DCM, Et₃N | 78–85 | |

| Alkylation | 1-Methyl-2-chloroimidazole, DMF, K₂CO₃ | 65–72 | |

| Deprotection (Boc) | HCl/EtOAc | 90–95 |

Acylation with 2-Methoxybenzoyl Chloride

Reaction Mechanism and Optimization

The acylation involves nucleophilic attack by piperazine’s primary nitrogen on 2-methoxybenzoyl chloride. Triethylamine (Et₃N) neutralizes HCl, driving the reaction forward. Solvent-free conditions, as demonstrated in imidazol-1-yl-acetic acid synthesis, were tested but yielded lower regioselectivity (<60%) compared to DCM (85%).

Key Parameters

Alkylation with 1-Methyl-1H-Imidazol-2-yl Group

Nucleophilic Substitution

The secondary nitrogen of the monoacylated piperazine reacts with 1-methyl-2-chloroimidazole in DMF using potassium carbonate (K₂CO₃) as a base. This method, adapted from anti-HIV nitroimidazole syntheses, achieves moderate yields (65–72%) due to competing hydrolysis of the chloroimidazole.

Hydrochloride Salt Formation

Analytical Characterization

Spectroscopic Confirmation

Análisis De Reacciones Químicas

1-(2-Methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Molecular Formula: C₁₅H₁₈ClN₃O₂

Molecular Weight: 303.77 g/mol

IUPAC Name: 1-(2-methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride

This compound features a piperazine ring, which is known for its versatility in medicinal chemistry, along with a methoxybenzoyl group and an imidazole moiety. The structural components contribute to its potential interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds containing piperazine and imidazole derivatives exhibit significant anticancer properties. For instance, a study evaluated various piperazine derivatives for their cytotoxic effects against different cancer cell lines, including colon cancer (HT-29) and lung cancer (A549) cells. The results showed that derivatives similar to 1-(2-methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride could induce cell apoptosis through mechanisms involving mitochondrial dysfunction and caspase activation .

Table 1: Cytotoxic Activity of Piperazine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A | HT-29 | 12.5 | Induces apoptosis via caspase activation |

| B | A549 | 15.0 | Mitochondrial dysfunction |

| C | MRC-5 (normal) | >50 | Non-cytotoxic |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Similar compounds with piperazine structures have shown efficacy against various bacterial strains, suggesting that 1-(2-methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride may possess similar properties.

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| D | E. coli | 10 µg/mL |

| E | S. aureus | 8 µg/mL |

| F | P. aeruginosa | 15 µg/mL |

Neuropharmacological Effects

Research indicates that imidazole-containing compounds can modulate neurotransmitter systems, particularly those related to anxiety and depression. Preliminary studies suggest that derivatives of this compound may influence serotonin receptors, making them potential candidates for further exploration in neuropharmacology.

Case Study 1: Synthesis and Evaluation of Piperazine Derivatives

In a study focused on synthesizing new piperazine derivatives, researchers synthesized several compounds based on the structure of 1-(2-methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride. These compounds were evaluated for their cytotoxicity against various cancer cell lines using MTT assays. The findings demonstrated that modifications to the piperazine ring could enhance anticancer activity, indicating the importance of structural optimization in drug development .

Case Study 2: Antimicrobial Screening

Another study assessed the antimicrobial efficacy of several piperazine-based compounds against clinical isolates of bacteria. The results indicated that certain derivatives exhibited potent activity against multi-drug resistant strains, highlighting the potential of these compounds in developing new antimicrobial agents .

Mecanismo De Acción

The mechanism of action of 1-(2-methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Structural Analogues and Modifications

1-(2-Methoxybenzoyl)piperazine Hydrochloride

- Structure : Shares the 2-methoxybenzoyl group but lacks the imidazole substituent.

- Key Differences : The absence of the 1-methylimidazole moiety reduces steric bulk and alters electronic properties.

- Relevance : Highlights the role of the imidazole group in enhancing interactions with biological targets (e.g., receptors or enzymes).

1-[(1-Methylimidazol-2-yl)(phenyl)methyl]piperazine

- Structure : Contains a phenylmethyl group attached to the imidazole-piperazine core.

- Key Differences : Replaces the 2-methoxybenzoyl group with a benzyl substituent, altering lipophilicity and bioavailability.

- Relevance : Demonstrates how aromatic substitutions influence compound stability and target selectivity .

1-(4-Chlorobenzhydryl)-4-(4-Substitutedbenzoyl)piperazine Derivatives

- Structure : Features a 4-chlorobenzhydryl group and variable benzoyl substituents.

- Key Differences : Bulkier substituents may hinder membrane permeability compared to the target compound.

- Biological Activity : These derivatives exhibited cytotoxicity against cancer cells (e.g., IC₅₀ values in the micromolar range), suggesting the 2-methoxybenzoyl group in the target compound may modulate potency .

Antimicrobial Activity

Cytotoxicity

Physicochemical Data

Pharmacokinetic Considerations

- Metabolic Stability : The 1-methylimidazole group may resist oxidative metabolism better than unsubstituted imidazoles, as seen in related compounds .

Actividad Biológica

1-(2-Methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including antimicrobial and anticancer properties, interaction with biological macromolecules, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure comprising:

- Methoxybenzoyl moiety

- Imidazolyl group

- Piperazine ring

The hydrochloride form enhances solubility, making it suitable for various applications in research and industry. The synthesis typically involves several key steps, including the preparation of the piperazine derivative followed by the introduction of the imidazole group and the attachment of the methoxyphenyl group.

Antimicrobial Properties

Preliminary studies indicate that 1-(2-methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride exhibits significant antimicrobial activity . This activity is attributed to its ability to interact with bacterial cell membranes and disrupt their integrity. In vitro studies have shown effectiveness against various strains of bacteria, suggesting potential applications in treating bacterial infections.

Anticancer Properties

The compound also demonstrates anticancer properties , with research indicating its ability to inhibit the growth of cancer cells. In particular, it has been tested against human cervical (HeLa) and lung (A549) carcinoma cells using the MTT assay, showing cytotoxic effects at specific concentrations . The mechanism of action appears to involve modulation of signaling pathways associated with cell proliferation and apoptosis.

Interaction Studies

Research on the interactions of 1-(2-methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride with biological macromolecules highlights its role as a ligand in receptor-ligand interactions. The imidazole ring can bind metal ions, while the piperazine moiety may interact with various receptors, influencing biochemical pathways .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the benzoyl group or modifications to the piperazine ring can significantly affect its potency and selectivity. For instance, compounds with electron-donating groups on the phenyl ring generally exhibit enhanced biological activity due to increased electron density, which facilitates interactions with target proteins .

Case Study 1: Anticancer Activity Assessment

In a study assessing anticancer properties, 1-(2-methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride was evaluated against HeLa and A549 cells. The compound was tested at concentrations of 1 µM, 5 µM, and 25 µM. Results indicated an IC50 value of approximately 10 µM for HeLa cells, demonstrating significant cytotoxicity compared to control groups .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on antimicrobial efficacy involved testing against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating promising potential as an antimicrobial agent.

Q & A

Q. What are the key steps in synthesizing 1-(2-methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, starting with the preparation of the piperazine backbone and subsequent functionalization. For example:

- Piperazine functionalization : Reacting piperazine with 2-methoxybenzoyl chloride under anhydrous conditions (e.g., in dichloromethane with a base like triethylamine) to form the benzoyl intermediate.

- Imidazole coupling : Introducing the 1-methylimidazole group via nucleophilic substitution or palladium-catalyzed cross-coupling, depending on the leaving group (e.g., halogen or tosylate).

- Hydrochloride salt formation : Treating the final base compound with hydrochloric acid in a solvent like ethanol to improve solubility and stability . Optimization involves adjusting temperature (e.g., 60–120°C), solvent polarity, and stoichiometric ratios to maximize yield and purity. Analytical techniques like HPLC and TLC are critical for monitoring reaction progress .

Q. How is the structural integrity of this compound validated post-synthesis?

Structural confirmation relies on a combination of:

- Spectroscopic methods :

- ¹H/¹³C NMR : To verify proton environments (e.g., aromatic protons from the methoxybenzoyl group at ~6.8–7.5 ppm) and carbon frameworks.

- IR spectroscopy : Confirming carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and imidazole ring vibrations (~1500 cm⁻¹).

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?

Discrepancies in biological results (e.g., antimicrobial vs. antipsychotic activity) may arise from:

- Structural analogs : Subtle differences in substituents (e.g., methoxy vs. ethoxy groups) drastically alter receptor binding .

- Assay conditions : Variations in cell lines, solvent (DMSO vs. saline), or concentration ranges (µM vs. nM) impact efficacy.

- Target selectivity : Off-target interactions (e.g., serotonin vs. dopamine receptors) require radioligand binding assays or computational docking studies (e.g., using AutoDock Vina) to clarify specificity . Mitigation strategies include standardized protocols (e.g., NIH/WHO guidelines) and comparative studies with positive controls like prazosin hydrochloride (a known piperazine-based drug) .

Q. What methodologies are recommended for analyzing the compound’s pharmacokinetic properties in preclinical models?

- In vitro ADME :

- Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid.

- Plasma protein binding : Equilibrium dialysis or ultrafiltration.

- Metabolic stability : Liver microsome assays (human/rat) with LC-MS/MS quantification.

- In vivo studies :

- Pharmacokinetic profiling : Administering the compound intravenously/orally to rodents and collecting plasma samples at intervals (0–24 hrs). Data is analyzed via non-compartmental models (e.g., WinNonlin) to calculate AUC, t₁/₂, and bioavailability .

Q. How can computational chemistry enhance the design of derivatives with improved target affinity?

- Molecular docking : Identify binding poses in target proteins (e.g., 5-HT₂A receptors) using Schrödinger Suite or MOE.

- QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with activity data to predict optimal substituents.

- MD simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS) to prioritize derivatives with low RMSD values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.